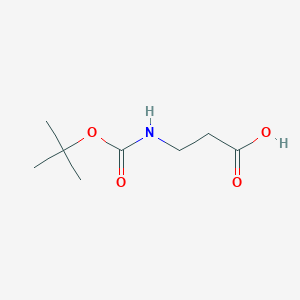

Boc-beta-Ala-OH

Descripción

Significance in Peptide Chemistry and Medicinal Synthesis

Boc-β-Ala-OH holds significant importance in peptide chemistry and medicinal synthesis due to its role as a protected amino acid. The tert-butyloxycarbonyl (Boc) group effectively shields the amine functionality, preventing unwanted reactions during peptide bond formation. youtube.com This protection is vital for the stepwise assembly of peptides, ensuring that coupling occurs specifically between the activated carboxyl group of one amino acid and the deprotected amino group of another. youtube.combiosynth.com As a β-amino acid derivative, Boc-β-Ala-OH contributes to the synthesis of peptides and peptide mimics with altered conformational properties and enhanced stability compared to their α-amino acid counterparts. chemimpex.commedchemexpress.com

In medicinal synthesis, Boc-β-Ala-OH is employed as a versatile building block for creating novel therapeutics and bioactive compounds. chemimpex.com Its incorporation can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their efficacy and targeting specificity. chemimpex.comchemimpex.com Furthermore, the compound is utilized in the synthesis of specific classes of molecules, such as quinazolines, which act as platelet aggregation inhibitors and integrin ligands. chemicalbook.com Its utility extends to its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a rapidly advancing area in drug discovery. chemicalbook.combroadpharm.com The ability to selectively deprotect the Boc group allows for controlled chain elongation or further functionalization, making it a cornerstone in the synthesis of complex organic molecules with potential pharmaceutical applications. cymitquimica.comyoutube.com

Scope of Academic and Industrial Research Applications

The applications of Boc-β-Ala-OH span a wide range of academic and industrial research areas, underscoring its versatility.

Peptide Synthesis: Boc-β-Ala-OH is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.comscielo.brresearchgate.net It serves as a protected building block that can be coupled to resins or other amino acids to construct peptide chains with desired sequences and functionalities. sigmaaldrich.comscielo.brpeptide.com The compound's stability and the facile removal of the Boc group contribute to efficient peptide assembly and purification processes. chemimpex.comyoutube.com

Drug Development and Medicinal Chemistry: In pharmaceutical research, Boc-β-Ala-OH is instrumental in the design and synthesis of novel drug candidates. chemimpex.comchemimpex.com It is used to create peptide-based therapeutics, prodrugs, and compounds that modulate specific biological pathways, aiming for improved efficacy and reduced side effects. chemimpex.comchemimpex.com Its role in medicinal chemistry involves constructing molecules with enhanced therapeutic potential. chemimpex.com

Bioconjugation and Protein Modification: The compound is utilized in bioconjugation strategies, enabling the attachment of biomolecules to surfaces or other molecular entities. chemimpex.comchemimpex.com This capability is crucial for developing targeted drug delivery systems, diagnostic agents, and for modifying proteins to study their functions or enhance their stability. chemimpex.comchemimpex.comchemimpex.com

Neuroscience Research: Boc-β-Ala-OH finds application in neuroscience studies, aiding in the development of compounds that interact with neurotransmitter systems and helping to elucidate the mechanisms underlying neurological disorders. chemimpex.comchemimpex.com

PROTAC Linkers: As a linker molecule, Boc-β-Ala-OH is employed in the synthesis of PROTACs, which are designed to induce targeted protein degradation. chemicalbook.combroadpharm.com

Biomarker Discovery: In proteomics, it can be used for labeling specific amino acid residues within proteins, facilitating the identification and study of protein modifications and interactions relevant to disease pathogenesis.

Synthesis of Bioactive Molecules: Beyond peptides, Boc-β-Ala-OH serves as a precursor for synthesizing various bioactive compounds and peptide mimics, contributing to the discovery of new chemical entities with biological activity. chemimpex.commedchemexpress.com

Chelating Agent Precursors: Dipeptides synthesized using Boc-β-Ala-OH, such as histidine-β-alanine, have been investigated for their potential as chelating agents to sequester toxic metal ions. scielo.brbrieflands.com

Table 1: Physicochemical Properties of Boc-β-Ala-OH

| Property | Value | Source(s) |

| CAS Number | 3303-84-2 | chemimpex.comchemicalbook.comsigmaaldrich.compeptide.combroadpharm.combiosynth.comvwr.comsynquestlabs.comfishersci.casigmaaldrich.comtcichemicals.comtcichemicals.com |

| Synonyms | N-Boc-beta-alanine, Boc-β-Ala-OH, BOC-beta-alanine | vwr.comfishersci.catcichemicals.com |

| Molecular Formula | C8H15NO4 | chemimpex.compeptide.combroadpharm.compeptide.com |

| Molecular Weight | 189.2 g/mol | chemimpex.compeptide.combroadpharm.compeptide.comsigmaaldrich.com |

| Melting Point | 75-81 °C | chemimpex.com |

| 76-79 °C | sigmaaldrich.comsigmaaldrich.com | |

| 76.0 - 80.0 °C | tcichemicals.comtcichemicals.com | |

| Purity | ≥ 98% (Assay) | chemimpex.com |

| ≥99.0% (TLC) | sigmaaldrich.comsigmaaldrich.com | |

| >98.0%(T)(HPLC) | tcichemicals.comtcichemicals.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFJUSRQHZPVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186697 | |

| Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-84-2 | |

| Record name | BOC-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,1-dimethylethoxy)carbonyl]-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc β Ala Oh and Its Derivatives

Direct Boc Protection Strategies for β-Alanine

The most common route to Boc-β-Ala-OH involves the direct N-tert-butoxycarbonylation of β-alanine. This reaction is typically achieved by treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640), in the presence of a base. organic-chemistry.org The success of this synthesis hinges on the careful optimization of reaction parameters to ensure high yield and purity.

The efficiency of the N-tert-butoxycarbonylation of β-alanine is highly dependent on the choice of reagents and the physical conditions of the reaction. The primary reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org The selection of the base and solvent system is critical for maximizing the reaction rate and yield. Common bases include inorganic carbonates like sodium bicarbonate (NaHCO₃) and hydroxides like sodium hydroxide (B78521) (NaOH), as well as tertiary amines in anhydrous conditions. The solvent system often consists of a mixture of water and an organic solvent such as dioxane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724), which helps to solubilize both the polar amino acid and the nonpolar Boc anhydride.

| Parameter | Common Options | Effect on Reaction |

| Boc Source | Di-tert-butyl dicarbonate (Boc₂O) | Standard, efficient, and widely available reagent. |

| Base | NaOH, NaHCO₃, Triethylamine (TEA) | Neutralizes the carboxylic acid and the released carbonic acid, driving the reaction forward. |

| Solvent | Dioxane/Water, THF/Water, Methanol (B129727) | A mixed solvent system is often used to dissolve both the amino acid and Boc₂O. |

| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature to control exothermicity and then allowed to warm. |

This table summarizes common reaction parameters for the Boc protection of β-alanine.

Research findings indicate that for amines with greater nucleophilicity, the reaction can sometimes proceed by simply mixing the amine with Boc anhydride in a solvent like methanol without the need for an additional base. However, for amino acids, a base is essential to deprotonate the amino group and neutralize the acidic protons.

Mixed Anhydride Approaches in Chemical Synthesis

The mixed anhydride method is a classic and effective technique for activating the carboxyl group of an N-protected amino acid, such as Boc-β-Ala-OH, to facilitate amide bond formation. google.comresearchgate.net This approach is particularly valuable for large-scale syntheses. sci-hub.se The process involves two main steps:

Activation: The N-protected amino acid is reacted with an alkyl chloroformate, most commonly isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) at a low temperature (e.g., -15 °C). google.com This reaction forms a mixed carboxylic-carbonic anhydride, which is a highly reactive intermediate.

Coupling: The mixed anhydride is then treated in situ with the desired amine component. The amine nucleophilically attacks the carbonyl group derived from the amino acid, forming the desired amide bond and releasing carbon dioxide and isobutanol as byproducts. sci-hub.se

A significant challenge with this methodology is the potential for side reactions. One major issue is the formation of a urethane (B1682113) byproduct, which can occur if the amine attacks the wrong carbonyl group of the mixed anhydride. sci-hub.se Another potential side reaction is the disproportionation of the mixed anhydride into a symmetrical anhydride of the starting amino acid, which can also impact yields and purification. sci-hub.se Careful control of temperature and reaction time is crucial to minimize these unwanted pathways.

Derivatization Pathways and Reaction Mechanisms Involving Boc-β-Ala-OH

Boc-β-Ala-OH is a versatile intermediate whose true utility lies in its subsequent derivatization. The two primary reactive sites, the carboxylic acid and the protected amine, can be manipulated in a controlled sequence.

The most common derivatization of Boc-β-Ala-OH involves the formation of an amide bond by coupling its carboxylic acid group with a primary amine. This reaction requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack. chemicalbook.com A variety of modern coupling reagents have been developed to achieve this transformation with high efficiency and minimal side reactions, such as racemization. nih.gov

Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions. chemicalbook.comnih.gov More advanced reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely employed for their high efficiency, especially in challenging couplings. chemicalbook.com The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive acyl-intermediate, which is then readily attacked by the primary amine to yield the stable amide bond. nih.gov

| Coupling Reagent | Additive | Key Features |

| EDC | HOBt or HOAt | Water-soluble carbodiimide (B86325); byproducts are easily removed by aqueous workup. chemicalbook.comnih.gov |

| HATU | Base (e.g., DIPEA) | Highly efficient uronium-based reagent, fast reaction rates, suitable for solid-phase synthesis. chemicalbook.com |

| DCC | None required | Forms a urea (B33335) byproduct (DCU) that is insoluble in many organic solvents and can be removed by filtration. |

This table compares common coupling reagents used for amide bond formation with Boc-β-Ala-OH.

The final key reaction pathway for derivatives of Boc-β-Ala-OH is the removal of the Boc protecting group to liberate the free amine. The Boc group is specifically designed to be labile under acidic conditions while remaining stable to most bases and nucleophiles. organic-chemistry.org This orthogonality is a cornerstone of modern chemical synthesis, particularly in multi-step peptide synthesis. chemimpex.com

The deprotection is typically accomplished by treatment with a strong acid. acsgcipr.org Trifluoroacetic acid (TFA), often used as a solution in a solvent like dichloromethane (B109758) (DCM), is one of the most common reagents for this purpose. Anhydrous hydrogen chloride (HCl) in a solvent such as dioxane or ethyl acetate (B1210297) is another effective option. youtube.commdpi.com

The mechanism of deprotection involves the protonation of the Boc group's carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. acsgcipr.org

Deprotection Reagents for the Boc Group

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Very common, fast, and efficient. TFA is volatile and corrosive. |

| Hydrogen Chloride (HCl) | 4M in Dioxane or Ethyl Acetate | Effective and provides the product as a hydrochloride salt, which can aid in purification. youtube.com |

| Thermolysis | High Temperature (e.g., 150-300 °C) in solvents like TFE | A less common, acid-free method that can offer selectivity in complex molecules. nih.gov |

This table outlines common methods for the selective deprotection of the Boc group.

A potential issue during acidic deprotection is the reaction of the liberated tert-butyl cation with nucleophilic residues in the substrate, leading to unwanted alkylation byproducts. acsgcipr.org To prevent this, "scavengers" such as triethylsilane (TES) or thioanisole (B89551) are often added to the reaction mixture to trap the carbocation. acsgcipr.org

Functionalization with Activated Esters (e.g., p-nitrophenyl)

The carboxylic acid moiety of N-tert-butoxycarbonyl-β-alanine (Boc-β-Ala-OH) is readily activated to facilitate amide bond formation, a cornerstone of peptide synthesis and bioconjugation. This activation enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by primary and secondary amines. Among the most common methods is the conversion of the carboxylic acid into an activated ester. These esters act as stable, yet reactive intermediates that can be isolated and later used for coupling reactions. Key examples include p-nitrophenyl (ONp) esters and N-hydroxysuccinimide (OSu) esters. chemimpex.comchemimpex.com

The synthesis of these activated esters typically involves a condensation reaction between Boc-β-Ala-OH and the corresponding alcohol (p-nitrophenol or N-hydroxysuccinimide) facilitated by a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).

In a typical procedure for synthesizing Boc-β-Ala-OSu, Boc-β-Ala-OH is reacted with N-hydroxysuccinimide (HONSu) in the presence of DCC. researchgate.net The reaction proceeds by the activation of the carboxyl group of Boc-β-Ala-OH by DCC, followed by nucleophilic attack from the hydroxyl group of HONSu. The dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents, precipitates out of the reaction mixture and can be easily removed by filtration. This method provides a straightforward route to the stable, amine-reactive Boc-β-Ala-OSu intermediate. chemimpex.comresearchgate.net

Similarly, the p-nitrophenyl ester (Boc-β-Ala-ONp) is prepared by reacting Boc-β-Ala-OH with p-nitrophenol in the presence of a coupling agent like DCC. The p-nitrophenyl group is an excellent leaving group, rendering the resulting ester highly reactive towards amines. chemimpex.com This high reactivity makes Boc-β-Ala-ONp a valuable building block for creating complex peptide molecules and for the development of drug delivery systems. chemimpex.com

Below is a table summarizing the key reagents and products in the synthesis of these activated esters.

| Starting Material | Reagent | Coupling Agent | Product | Product CAS No. |

|---|---|---|---|---|

| Boc-β-Ala-OH | p-nitrophenol | DCC | Boc-β-Ala-ONp | 17547-09-0 |

| Boc-β-Ala-OH | N-hydroxysuccinimide | DCC | Boc-β-Ala-OSu | 32703-87-0 |

Coupling with Fluorescent Moieties for Bioconjugation Applications

The conjugation of fluorescent dyes to biomolecules is a fundamental technique for a wide array of biological assays, including fluorescence microscopy and sensing. Boc-β-Ala-OH and its derivatives serve as valuable linkers for attaching fluorescent moieties to peptides and other molecules. The β-alanine structure provides a simple, flexible spacer that can separate the fluorophore from the target molecule, potentially minimizing steric hindrance and preserving the biological activity of the conjugate. peptide.com

The coupling strategy often involves the reaction of an amine-reactive fluorescent dye with the deprotected amino group of a β-alanine derivative, or the reaction of the carboxylic acid of Boc-β-Ala-OH with an amine-functionalized fluorophore. A common approach in solid-phase peptide synthesis (SPPS) is to couple a fluorescent dye to the N-terminus of a resin-bound peptide that includes a β-alanine residue.

For instance, new analogues of hemorphin-4 have been synthesized with a rhodamine B moiety attached to the N-terminus. nih.gov In one such synthesis, the peptide sequence Tyr-Pro-Trp-Thr was assembled on a Rink Amide resin, followed by the coupling of Boc-β-Ala-OH. After the removal of the Boc protecting group, the free N-terminal amine of the β-alanine residue was reacted with rhodamine B to yield the final fluorescently labeled peptide, rhodamineB-β-Ala-Tyr-Pro-Trp-Thr-NH₂. nih.gov This solid-phase strategy allows for the direct incorporation of the fluorescently tagged β-alanine unit at a specific site in the peptide chain. nih.gov

The choice of coupling reagents is critical for achieving high yields in fluorescence labeling. While standard peptide coupling agents like HBTU and HATU can be used, their efficiency can be low for certain fluorophores. acs.org Studies have shown that for challenging couplings, such as attaching 6-carboxyfluorescein (B556484) (FAM), generating a more reactive pentafluorophenyl (PFP) active ester of the dye can significantly improve the yield of the final fluorescent peptide conjugate. acs.org

The reaction of Boc-β-Ala-OH with various fluorescent dyes results in conjugates with diverse spectral properties, suitable for a range of applications. The table below lists examples of fluorescent dyes that can be coupled to β-alanine derivatives.

| Fluorophore | Reactive Form for Coupling | Resulting Conjugate Type | Typical Application |

|---|---|---|---|

| Rhodamine B | Carboxylic acid | RhB-β-Ala-Peptide | Fluorescence Microscopy, Antiviral Material Studies |

| 6-Carboxyfluorescein (FAM) | NHS-ester or PFP-ester | FAM-β-Ala-Peptide | Fluorescence Resonance Energy Transfer (FRET), Bio-sensing |

| BODIPY-FL | Carboxylic acid | BODIPY-β-Ala-Peptide | Fluorescence Polarization, Cell Imaging |

Advanced Applications of Boc β Ala Oh in Peptide Chemistry

Role of Boc-β-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)

Boc-β-Ala-OH is well-suited for Boc-based solid-phase peptide synthesis (SPPS), a cornerstone of peptide chemistry. sigmaaldrich.comscientificlabs.iemyskinrecipes.com In this methodology, the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group of the amino acid. This acid-labile protecting group is stable under the basic conditions used for peptide bond formation but is readily removed by treatment with an acid, such as trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to build the peptide chain on a solid support. scielo.brsigmaaldrich.com

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a critical step in SPPS. The efficiency of this coupling reaction is highly dependent on the choice of coupling reagent. Several classes of reagents are commonly employed, each with its own mechanism and optimal conditions.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com EDC is particularly useful in both solution and solid-phase synthesis due to the water solubility of its urea (B33335) byproduct, which simplifies purification. peptide.comresearchgate.net The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the peptide chain. researchgate.net To enhance efficiency and minimize racemization, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and promote rapid coupling. sigmaaldrich.combachem.com They convert the carboxylic acid into a more reactive ester, facilitating amide bond formation. bachem.com

Aminium/Uronium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are among the most effective coupling reagents, especially for sterically hindered amino acids. sigmaaldrich.compeptide.compnas.org HATU has been shown to be particularly efficient in Boc-SPPS, enabling rapid and reliable synthesis of peptides. pnas.org

The selection of the appropriate coupling reagent is crucial for the successful incorporation of Boc-β-Ala-OH into a peptide chain. The efficiency of these reagents can be influenced by factors such as the solvent, the presence of additives, and the specific amino acid sequence.

Table 1: Common Coupling Reagents for Boc-β-Ala-OH in SPPS

| Coupling Reagent | Class | Key Features |

| HATU | Aminium/Uronium Salt | High efficiency, suitable for difficult couplings. pnas.org |

| PyBOP | Phosphonium Salt | Promotes rapid coupling reactions. bachem.com |

| EDC | Carbodiimide (B86325) | Water-soluble byproducts, useful for various applications. peptide.com |

| HBTU | Aminium/Uronium Salt | Efficient coupling with reduced racemization when used with HOBt. peptide.com |

| BOP | Phosphonium Salt | Excellent coupling behavior and good solubility. bachem.com |

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are difficult to separate. nih.gov While β-alanine itself is achiral, the prevention of racemization in adjacent chiral amino acids is critical. The primary mechanisms of racemization are direct enolization and the formation of a 5(4H)-oxazolone intermediate. uniurb.it

Several strategies are employed to suppress racemization:

Use of Additives: The addition of reagents like HOBt or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), to carbodiimide-mediated couplings can significantly reduce racemization by forming less reactive activated esters. bachem.compeptide.com

Choice of Coupling Reagent: Phosphonium and aminium/uronium salt-based reagents, such as PyBOP and HATU, are generally associated with lower levels of racemization compared to carbodiimides alone. bachem.com

Reaction Conditions: Performing couplings at lower temperatures can help to minimize racemization. rsc.org The choice of base is also important, with weaker bases like N-methylmorpholine (NMM) or sym-collidine being preferred over stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA) in situations where racemization is a concern. bachem.com

Metal Ion Additives: The addition of copper(II) chloride (CuCl2) has been shown to be effective in suppressing racemization, particularly in the coupling of N-methylamino acids and other challenging residues. peptide.compharm.or.jp

The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of any side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). scielo.brsigmaaldrich.com

During the cleavage process, highly reactive cationic species are generated from the protecting groups and the resin linker. sigmaaldrich.com These can react with nucleophilic amino acid side chains, such as those of tryptophan, methionine, and tyrosine, leading to undesired modifications. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species. sigmaaldrich.com

A common cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole (B89551), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com However, for many sequences, simpler and less odorous mixtures, such as TFA/triisopropylsilane (TIS)/water, are sufficient. sigmaaldrich.com The choice of cleavage cocktail depends on the specific amino acid composition of the peptide. thermofisher.com

The deprotection of the Boc group from the N-terminus of the growing peptide chain between coupling steps is also achieved with TFA, typically in a solution of 1:1 TFA in dichloromethane (B109758) (DCM). scielo.br

Utilization of Boc-β-Ala-OH in Solution-Phase Peptide Synthesis

While SPPS is a powerful technique, solution-phase peptide synthesis remains a valuable method, particularly for the large-scale production of peptides. nih.gov Boc-β-Ala-OH is also readily utilized in solution-phase synthesis. The principles of protection, coupling, and deprotection are similar to those in SPPS. scielo.br

In solution-phase synthesis, the coupling of Boc-β-Ala-OH with another amino acid ester can be achieved using coupling reagents like EDC in the presence of HOBt. rsc.org The resulting dipeptide can then be deprotected and further elongated. One of the challenges in solution-phase synthesis is the purification of intermediates after each step. Recent developments have explored the use of water-dispersible nanoparticles of Boc-amino acids to facilitate peptide synthesis in aqueous media, offering a more environmentally friendly approach. nih.gov

Incorporation of β-Alanine Residues into Complex Peptide Architectures

The incorporation of β-alanine residues into peptides can significantly influence their secondary structure and biological activity. rsc.orgrsc.org β-peptides can adopt stable helical and sheet-like structures, and the presence of β-amino acids can enhance resistance to enzymatic degradation by proteases. acs.orgresearchgate.net

The inclusion of β-alanine can induce specific turns and folds in the peptide backbone, leading to the formation of well-defined three-dimensional structures. This has been exploited in the design of peptide foldamers with novel functions. rsc.org The unique structural properties of β-alanine make it a valuable tool for creating complex peptide architectures with tailored biological activities, such as antimicrobial agents and inhibitors of protein-protein interactions. acs.org

Synthesis of β-Alanine Containing Dipeptides and Oligopeptides

The synthesis of dipeptides and oligopeptides containing β-alanine is a fundamental step towards the creation of more complex β-peptide structures. These smaller peptides can be synthesized using both solid-phase and solution-phase methods.

For example, the dipeptide carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with various physiological roles. bevital.no The synthesis of carnosine and its analogues often involves the coupling of a protected β-alanine derivative, such as Boc-β-Ala-OH, with a protected histidine. researchgate.net

Enzymatic methods have also been explored for the synthesis of β-peptides. β-Peptidyl aminopeptidases have been shown to catalyze the formation of β-dipeptides and even short β-oligopeptides. ethz.ch These biocatalytic approaches offer the potential for highly specific and environmentally benign peptide synthesis.

Case Studies: Synthesis of Histidine-β-Alanine Dipeptides

A notable application of Boc-β-Ala-OH is in the solid-phase peptide synthesis (SPPS) of dipeptides, such as histidine-β-alanine. Research has demonstrated a successful synthesis strategy using a trityl chloride resin as the solid support. scielo.brresearchgate.net

The synthesis commences with the loading of the first amino acid, N-Fmoc-N-trityl-L-histidine, onto the resin. Following the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the second amino acid, Boc-β-Ala-OH, is introduced. The coupling of Boc-β-Ala-OH is achieved by activating its carboxylic acid group with a coupling reagent, such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). scielo.br The reaction proceeds at room temperature until completion, which can be monitored using a qualitative test like the chloranil (B122849) test. scielo.br The final steps involve the cleavage of the Boc protecting group and the detachment of the completed dipeptide from the resin, typically using a strong acid like trifluoroacetic acid (TFA). scielo.brresearchgate.net The resulting dipeptide, histidine-β-alanine, can then be purified and characterized using methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. scielo.brresearchgate.net

Table 1: Key Stages in the Solid-Phase Synthesis of Histidine-β-Alanine Dipeptide

| Stage | Description | Key Reagents |

| Resin Loading | The first amino acid, N-Fmoc-N-trityl-L-histidine, is attached to the trityl chloride resin. | Trityl chloride resin, N-Fmoc-N-trityl-L-histidine, DIPEA, DCM |

| Fmoc Deprotection | The Fmoc group is removed from the N-terminus of the resin-bound histidine to allow for the next coupling step. | Piperidine, DMF |

| Coupling | Boc-β-Ala-OH is activated and coupled to the free amino group of the resin-bound histidine. scielo.br | Boc-β-Ala-OH, TBTU, DIPEA, DCM scielo.br |

| Cleavage & Deprotection | The final dipeptide is cleaved from the resin, and the Boc and trityl protecting groups are removed simultaneously. scielo.br | Trifluoroacetic acid (TFA), DCM researchgate.net |

This table summarizes the general solid-phase synthesis process for histidine-β-alanine dipeptide as described in the literature. scielo.brresearchgate.net

Design and Synthesis of Bioactive Peptide Mimics

The incorporation of β-alanine residues, facilitated by Boc-β-Ala-OH, is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. nih.gov Peptides containing β-alanine often exhibit increased resistance to enzymatic degradation compared to their natural α-amino acid counterparts, a desirable trait for therapeutic candidates. sigmaaldrich.comnih.gov

The unique structural properties of β-alanine, with its extended backbone, allow for the creation of novel secondary structures that can mimic biological turns, helices, and sheets. nih.gov This structural versatility is crucial for developing potent peptide analogs and peptidomimetics with specific pharmaceutical properties. nih.gov

A derivative of Boc-β-Ala-OH, Boc-β-Ala-ol, has been used to synthesize bioactive peptide mimics with potential therapeutic applications. medchemexpress.commedchemexpress.com For instance, it serves as a precursor in the synthesis of Nα-Benzoyl-α-azaornithine phenyl ester, a compound that has demonstrated trypsin inhibitory activity. medchemexpress.com This highlights the utility of β-alanine building blocks in constructing molecules that can interact with specific biological targets like enzymes. medchemexpress.com

Table 2: Examples of Bioactive Peptide Mimics Involving β-Alanine Building Blocks

| Building Block | Resulting Mimic/Analog | Biological Relevance/Activity |

| Boc-β-Ala-ol | Nα-Benzoyl-α-azaornithine phenyl ester | Trypsin Inhibitor medchemexpress.com |

| Boc-β-Ala-OH | β-Peptides | Mimic protein secondary structures, enhanced enzymatic stability nih.gov |

This table provides examples of how β-alanine building blocks are used to create bioactive molecules.

Application of Boc-β-Ala-OH in Unnatural Amino Acid Incorporations

Boc-β-Ala-OH is a quintessential reagent for the incorporation of the unnatural amino acid β-alanine into peptide sequences. chemimpex.com Unnatural amino acids are widely used in drug development to create peptides and peptidomimetics with improved pharmacological profiles, including enhanced stability, potency, and receptor selectivity. sigmaaldrich.comcpcscientific.com

The process of incorporating β-alanine into a growing peptide chain using solid-phase peptide synthesis (SPPS) is straightforward due to the availability of Boc-β-Ala-OH. chemimpex.comnih.gov Like other Boc-protected amino acids, it can be readily coupled to the free N-terminus of a resin-bound peptide. chemimpex.com The incorporation of β-alanine can serve several purposes. It can act as a flexible linker to connect two bioactive domains, or it can be used to alter the peptide's conformation to achieve a desired three-dimensional structure. peptide.comnih.gov

Research has shown the successful synthesis of lytic peptide analogs, such as (KLAKLAK)2-NH2, containing β-Ala residues. mdpi.com In one study, Fmoc-β-Ala-OH was used in the synthesis of such an analog, demonstrating the compatibility of β-alanine incorporation with standard Fmoc-based SPPS protocols. mdpi.com The use of β-alanine in cell-penetrating peptides has also been documented, where a peptide containing arginine, aminohexanoic acid, and β-alanine was synthesized using standard Fmoc chemistry. cpcscientific.com These examples underscore the value of β-alanine building blocks in creating synthetic peptides with tailored properties for various biotechnological and therapeutic applications. cpcscientific.com

Table 3: Examples of Peptides with Incorporated β-Alanine

| Peptide Class | Specific Example | Purpose of β-Ala Incorporation | Synthesis Method |

| Lytic Peptide Analog | (KLAKLAK)2-NH2 analog containing β-Ala | Structural modification | Fmoc-based SPPS mdpi.com |

| Cell-Penetrating Peptide | (RXR)4XB (X=aminohexanoic acid, B=β-alanine) | Component of peptide backbone | Fmoc-based SPPS cpcscientific.com |

| General Peptidomimetics | Various | Improve proteolytic resistance, act as conformational constraint sigmaaldrich.comcpcscientific.com | Standard Peptide Synthesis chemimpex.com |

This table showcases instances where β-alanine has been incorporated into peptide structures to confer specific properties.

Applications of Boc β Ala Oh in Medicinal Chemistry and Drug Discovery

Building Block for Novel Therapeutic Agents and Drug Candidates

Boc-β-Ala-OH serves as a fundamental component in the design of new drugs. chemimpex.comxindaobiotech.com The incorporation of the β-alanine structure can significantly influence a drug candidate's properties, such as its polarity, flexibility, and hydrogen-bonding capacity, which are all crucial for its interaction with biological targets. chemimpex.com A key advantage of using a β-amino acid like β-alanine is its potential to confer resistance to degradation by proteases, enzymes that typically break down α-amino acids. This resistance can lead to a longer half-life of peptide-based drugs in the body. rsc.org

Synthesis of Bioactive Small Molecules Utilizing Boc-β-Ala-OH

The application of Boc-β-Ala-OH extends to the creation of various bioactive small molecules. chemimpex.com

Development of Quinazoline (B50416) Derivatives as Platelet Aggregation Inhibitors

Boc-β-Ala-OH is a reagent used in the synthesis of quinazoline derivatives that have shown potential as inhibitors of platelet aggregation. chemicalbook.compharmaffiliates.comchemicalbook.incymitquimica.com These compounds are of interest for their potential to prevent blood clots. Dihydroquinazolines, a related class of compounds, have also been studied for their role as blood platelet aggregation inhibitors. beilstein-journals.org The synthesis of these complex molecules often involves multiple steps, and the specific derivatives can exhibit a wide range of biological activities, including anticancer and antimicrobial properties. emanresearch.orgrsc.orgekb.eg

Synthesis of Integrin Ligands

Boc-β-Ala-OH is also utilized in the synthesis of ligands for integrins, which are cell adhesion receptors involved in various physiological and pathological processes. chemicalbook.compharmaffiliates.comchemicalbook.incymitquimica.com By creating molecules that can bind to integrins, researchers aim to develop treatments for conditions like inflammation, thrombosis, and cancer.

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) with Boc-β-Ala-OH

PROTACs are a novel class of drugs that work by targeting specific proteins for degradation. Boc-β-Ala-OH plays a crucial role in the construction of these molecules. medkoo.combroadpharm.com

Role of Boc-β-Ala-OH as a PROTAC Linker Component

A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Boc-β-Ala-OH is often used as a component of this linker. chemicalbook.comchemicalbook.inmedkoo.combroadpharm.com The β-alanine structure provides a flexible yet defined spacer to correctly position the two active ends of the PROTAC for effective ternary complex formation, which is essential for inducing protein degradation. medkoo.compeptide.com While peptide-based PROTACs have shown promise, they can be limited by poor cell permeability and susceptibility to proteases. nih.gov

Investigation of Biological Activities and Molecular Mechanisms

Beyond its role as a structural component, Boc-β-Ala-OH and its derivatives have been the subject of investigations into their own biological activities and the molecular mechanisms that underpin them.

Boc-β-Ala-OH has been identified as an inhibitor of Gamma-Aminobutyric Acid (GABA) receptors. biosynth.com GABA is the principal inhibitory neurotransmitter in the vertebrate central nervous system, and its receptors play a crucial role in regulating neuronal excitability. The primary class of these receptors, GABA-A receptors, are ligand-gated ion channels. wikipedia.org When GABA binds to these receptors, it triggers the opening of a chloride-selective ion pore, leading to an influx of chloride ions that hyperpolarizes the neuron, thereby inhibiting the firing of action potentials. wikipedia.org

Research has shown that Boc-β-Ala-OH can bind to the GABA receptor, blocking its activation by GABA. biosynth.com This inhibitory effect is believed to be partly due to the molecule's capacity for intramolecular hydrogen bonding interactions. biosynth.com By interfering with the primary mechanism of neural inhibition, such compounds are of significant interest in neuroscience and pharmacology.

While Boc-β-Ala-OH itself is not a primary focus for trypsin inhibition, its derivatives have been utilized in the synthesis of potent enzyme inhibitors. Research has shown that a related alanine (B10760859) derivative, Boc-β-Ala-ol (3-(Boc-amino)-1-propanol), serves as a precursor for synthesizing bioactive peptide mimics. medchemexpress.commedchemexpress.com One such mimic, Nα-Benzoyl-α-azaornithine phenyl ester, demonstrates trypsin inhibitory activity. medchemexpress.commedchemexpress.com

The use of Boc-protected amino acids is a common strategy in the design of molecules that interact with trypsin and other serine proteases. Fluorogenic substrates like Boc-Val-Leu-Lys-NHMec and Boc-Leu-Arg-Arg-AMC are used to measure the activity of trypsin-like enzymes. frontiersin.orgmdpi.com However, the specific structural context is crucial. One study noted that replacing the N-terminal group of the trypsin inhibitor leupeptin (B1674832) with a Boc group did not significantly improve its inhibitory activity or specificity, suggesting that the entire peptide structure contributes to the interaction. google.com

The ability of Boc-β-Ala-OH and its derivatives to serve as ligands for various biological targets is an active area of research. Its structural simplicity and chemical functionality make it a useful component for constructing more complex molecules designed to bind specific proteins or receptors. For example, Boc-β-Ala-OH has been employed as a linker in the synthesis of novel bivalent ligands that target opioid receptors. nih.govnih.gov

Regarding direct interactions with adenosine (B11128) triphosphate (ATP), a study investigating the competition between ATP and various alanine derivatives found that Boc-L-Ala-OH, the alpha-alanine isomer, showed excellent affinity for ATP. chemsrc.com While this finding pertains to the α-isomer, it points to the potential for the Boc-protected amino acid structure to interact with nucleotide-binding sites. Furthermore, the biological synthesis of the β-alanine-containing dipeptide carnosine is an ATP-mediated reaction, indicating an indirect but crucial relationship between β-alanine and ATP in biological systems. nih.gov

| Compound/Derivative | Biological Target/Activity Studied | Key Finding | Reference |

|---|---|---|---|

| Boc-β-Ala-OH | GABA Receptors | Acts as an inhibitor by binding to the receptor and blocking its activation by GABA. | biosynth.com |

| Boc-β-Ala-ol | Trypsin Inhibition | Used as a precursor to synthesize peptide mimics with trypsin inhibitory activity. | medchemexpress.commedchemexpress.com |

| Boc-L-Ala-OH (α-isomer) | ATP Affinity | Demonstrated excellent affinity with ATP in competitive interaction studies. | chemsrc.com |

| Boc-β-Ala-OH (as linker) | Opioid Receptors | Used to construct bivalent ligands targeting μ and δ opioid receptors. | nih.govnih.gov |

| β-alanine-containing peptide | Drug Solubility | Conjugation improved the water solubility of anticancer drugs. | mdpi.com |

Chelation Chemistry of β-Alanine Dipeptides in Therapeutic and Environmental Contexts

When β-alanine is incorporated into dipeptides, particularly with histidine, the resulting molecules exhibit potent metal-chelating properties. This has implications for both therapeutic applications, such as managing metal ion homeostasis, and for environmental remediation.

The dipeptide L-carnosine (β-alanyl-L-histidine) is well-documented for its ability to chelate divalent metal ions. nih.govisnff-jfb.com This capacity is a cornerstone of its antioxidant activity. irb.hr The histidine-β-alanine dipeptide is a multidentate ligand, possessing five distinct potential sites for coordinating with metal cations: the two nitrogen atoms of the imidazole (B134444) ring, a carboxylate group, an amide linkage, and a terminal amino group. scielo.brnih.gov This structure allows for the formation of stable tetrahedral or octahedral complexes with various metal ions. scielo.brnih.gov

Studies have systematically investigated the chelating properties of histidine-β-alanine with several metal ions, including aluminum (Al³⁺), copper (Cu²⁺), mercury (Hg²⁺), and lead (Pb²⁺). scielo.brresearchgate.net The efficiency of this chelation is dependent on factors such as the concentration of the metal, the molar ratio of the dipeptide to the metal, and the intrinsic properties of the metal ion itself. scielo.br For example, in one study, the dipeptide was most effective at chelating Pb²⁺ ions under specific concentration conditions. scielo.br In comparative studies, L-carnosine and L-histidine were both found to form 1:1 complexes with Cu²⁺, whereas β-alanine alone did not form a complex under the same conditions, underscoring the critical role of the histidine residue's imidazole ring in the chelation process. irb.hr This chelation ability has been harnessed in environmental contexts, where L-carnosine is used to stabilize nanoparticles for detecting heavy metal ions and for catalytic degradation of pollutants. beilstein-journals.org

| Dipeptide | Metal Ion | Key Findings on Complexation | Reference |

|---|---|---|---|

| Histidine-β-alanine | Al³⁺, Cu²⁺, Hg²⁺, Pb²⁺ | Acts as a multidentate ligand; chelating activity depends on metal type and concentration. | scielo.brresearchgate.net |

| Histidine-β-alanine | Pb²⁺ | Showed the most efficient absorption by chelating reaction at 10⁻⁴ mol L⁻¹ concentration. | scielo.br |

| L-carnosine (β-alanyl-L-histidine) | Cu²⁺ | Forms a 1:1 complex with copper(II) ions. | irb.hr |

| L-carnosine (β-alanyl-L-histidine) | Divalent metal ions | Exhibits heavy metal chelating activity, contributing to its antioxidant properties. | nih.gov |

| β-alanine (alone) | Cu²⁺ | No complexation observed under conditions where L-carnosine and L-histidine did form complexes. | irb.hr |

Analytical Methodologies and Purity Assessment in Boc β Ala Oh Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Boc-β-Ala-OH. By interacting with the molecule at different energy levels, these techniques provide a detailed fingerprint of its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of Boc-β-Ala-OH in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In a typical ¹H NMR spectrum, the protons of the tert-butyl group produce a characteristic large singlet peak around 1.4 ppm. The two methylene (B1212753) groups (-CH₂-) of the β-alanine backbone appear as distinct multiplets. The CH₂ group adjacent to the carboxylic acid is expected around 2.5 ppm, while the CH₂ group next to the nitrogen atom is shifted downfield to approximately 3.3-3.4 ppm due to the deshielding effect of the nitrogen. The proton on the nitrogen of the carbamate (B1207046) group (N-H) typically appears as a broad signal.

The ¹³C NMR spectrum provides complementary information. Key signals include the carbonyl carbon of the carboxylic acid (~177 ppm), the carbonyl carbon of the Boc protecting group (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the two methylene carbons of the β-alanine structure (~35 and ~37 ppm). bmrb.io

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), are used to establish the connectivity between protons. A COSY spectrum of Boc-β-Ala-OH would show cross-peaks correlating the signals of the two adjacent methylene groups, confirming the ethyl fragment of the β-alanine backbone.

Interactive Table 1: Typical NMR Spectral Data for Boc-β-Ala-OH

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | C(CH₃)₃ | ~1.4 | Singlet |

| ¹H | -CH₂-COOH | ~2.5 | Triplet |

| ¹H | -NH-CH₂- | ~3.3 | Multiplet |

| ¹H | -NH- | Variable, broad | Singlet |

| ¹³C | C(CH₃)₃ | ~28 | Quartet |

| ¹³C | -CH₂-COOH | ~35 | Triplet |

| ¹³C | -NH-CH₂- | ~37 | Triplet |

| ¹³C | C(CH₃)₃ | ~80 | Singlet |

| ¹³C | -NH-C=O- | ~156 | Singlet |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in Boc-β-Ala-OH by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

The FTIR spectrum of Boc-β-Ala-OH displays several characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. pg.edu.pl The N-H stretch of the carbamate group typically appears as a distinct peak around 3350 cm⁻¹. vscht.cz A strong absorption band around 1710 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid. vscht.czresearchgate.net The C=O stretch of the Boc group's urethane (B1682113) moiety is also prominent, usually appearing near 1690 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl and methylene groups are observed in the 2980-2870 cm⁻¹ region. pg.edu.pl

Interactive Table 2: Characteristic FTIR Absorption Bands for Boc-β-Ala-OH

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Carbamate | ~3350 | Medium |

| O-H Stretch | Carboxylic Acid | 3300-2500 | Strong, Broad |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2980-2870 | Medium-Strong |

| C=O Stretch | Carbamate | ~1690 | Strong |

Chromatographic Purity Analysis and Reaction Monitoring

Chromatographic techniques are essential for separating Boc-β-Ala-OH from impurities and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and assay of Boc-β-Ala-OH with high precision and accuracy. Purity levels are often expected to be greater than 98% or 99%. tcichemicals.com

A common approach involves reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18 silica (B1680970) gel) and the mobile phase is a more polar solvent mixture. A typical mobile phase consists of a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as trifluoroacetic acid (TFA) or an ammonium (B1175870) acetate (B1210297) buffer to improve peak shape and resolution. sigmaaldrich.com Detection is typically performed using a UV detector set at a low wavelength, such as 230 nm, where the carbonyl groups absorb light.

Interactive Table 3: Representative HPLC Method Parameters for Boc-β-Ala-OH Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 25 °C |

Thin Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to qualitatively monitor the progress of a chemical reaction. chemicalbook.com It is frequently used to determine the completion of reactions involving Boc-β-Ala-OH or to assess the purity of fractions during purification. scientificlabs.ie

For TLC analysis, a small aliquot of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase. For a compound of intermediate polarity like Boc-β-Ala-OH, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is effective. A mobile phase of 5% methanol in chloroform (B151607) has been reported for related compounds. After development, the spots are visualized. Since Boc-β-Ala-OH is not strongly UV-active, a staining agent such as potassium permanganate (B83412) or vanillin (B372448) is often used to visualize the compound's position on the plate. By comparing the spot of the reaction mixture to spots of the starting materials, one can determine if the reactant has been consumed and a new product has formed. chemicalbook.com

Interactive Table 4: Typical TLC Parameters for Boc-β-Ala-OH

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) or Dichloromethane (B109758) / Methanol (e.g., 95:5 v/v) |

| Visualization | Potassium Permanganate stain or Vanillin stain |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-(tert-butoxycarbonyl)-β-alanine | Boc-β-Ala-OH, Boc-beta-alanine |

| Acetonitrile | - |

| Ammonium Acetate | - |

| Chloroform | - |

| Dichloromethane | - |

| Ethyl Acetate | - |

| Hexane | - |

| Methanol | - |

| Potassium Permanganate | - |

| Trifluoroacetic Acid | TFA |

| Vanillin | - |

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) stands as a cornerstone analytical technique in the study of Boc-β-Ala-OH, providing invaluable data for both the confirmation of its chemical structure and the identification and profiling of potential impurities. This high-sensitivity method allows for the precise determination of the molecular weight and the elucidation of the compound's structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Applications

Electrospray Ionization Mass Spectrometry, particularly in tandem with another mass analyzer (MS/MS), is a soft ionization technique extensively applied to the analysis of thermally labile and non-volatile molecules like Boc-β-Ala-OH.

In the analysis of Boc-β-Ala-OH, the molecule is typically ionized to form protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. The initial mass spectrum (MS1) will confirm the molecular weight of the compound. For Boc-β-Ala-OH, with a molecular formula of C₈H₁₅NO₄, the expected monoisotopic mass is approximately 189.1001 g/mol .

Subsequent fragmentation of the parent ion in the collision cell of the mass spectrometer (MS/MS) provides characteristic fragment ions that are instrumental in confirming the structure. The tert-butoxycarbonyl (Boc) protecting group exhibits a well-documented fragmentation pattern. A primary and highly characteristic fragmentation pathway for Boc-protected amines under ESI-MS/MS conditions involves the loss of isobutylene (B52900) (C₄H₈), resulting in a neutral loss of 56 Da. This is often followed by the loss of carbon dioxide (CO₂), a further neutral loss of 44 Da.

The fragmentation of the protonated Boc-β-Ala-OH molecule ([M+H]⁺, m/z ≈ 190.1) would be expected to produce the following significant fragment ions:

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Description |

| ~190.1 | Loss of C₄H₈ | ~134.1 | Loss of isobutylene from the Boc group |

| ~190.1 | Loss of C₅H₈O₂ | ~90.1 | Loss of the entire Boc group (isobutylene + CO₂) |

| ~134.1 | Loss of CO | ~106.1 | Subsequent loss of carbon monoxide |

This predictable fragmentation pattern provides a high degree of confidence in the structural confirmation of Boc-β-Ala-OH.

Beyond structural confirmation, ESI-MS/MS is a powerful tool for impurity profiling. Potential impurities in Boc-β-Ala-OH could include starting materials from its synthesis, by-products, or degradation products. Common impurities in protected amino acids can include dipeptides (e.g., Boc-β-Ala-β-Ala-OH) or molecules with incomplete or alternative protection. ESI-MS/MS can detect these impurities at very low levels and provide structural information based on their unique fragmentation patterns, aiding in the purification process and quality control of the final product.

Quantitative Analytical Methods (e.g., Neutralization Titration)

For the determination of the purity of Boc-β-Ala-OH on a larger scale, quantitative analytical methods are employed. Among these, neutralization titration is a classic and reliable method for assessing the purity of acidic compounds.

Boc-β-Ala-OH possesses a carboxylic acid group, which can be neutralized by a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction proceeds in a 1:1 stoichiometric ratio. The endpoint of the titration, where all the carboxylic acid has been neutralized, can be determined using a colorimetric indicator or, more accurately, by monitoring the pH change with a potentiometer (potentiometric titration).

A typical procedure would involve dissolving a precisely weighed amount of Boc-β-Ala-OH in a suitable solvent, often an aqueous-alcoholic mixture to ensure complete dissolution, and then titrating with a standardized solution of sodium hydroxide. The volume of the titrant required to reach the equivalence point is used to calculate the percentage purity of the Boc-β-Ala-OH sample.

The purity is calculated using the following formula:

Where:

V is the volume of the titrant (in mL)

M is the molarity of the titrant (in mol/L)

MW is the molecular weight of Boc-β-Ala-OH (189.21 g/mol )

W is the weight of the sample (in g)

Based on product specifications from commercial suppliers, the purity of Boc-β-Ala-OH as determined by aqueous acid-base titration is typically expected to be within a certain range.

| Analytical Method | Parameter | Specification |

| Neutralization Titration | Assay | ≥98.5% to ≤101.5% |

Theoretical and Computational Studies of Boc β Ala Oh and Its Interactions

Molecular Modeling of Intramolecular Interactions (e.g., Hydrogen Bonding)

Molecular modeling studies have revealed that the conformation of molecules containing the Boc-β-alanine moiety is significantly influenced by intramolecular interactions. While conventional N-H···O=C hydrogen bonds are hallmarks of peptide structures, research on model peptides incorporating Boc-β-alanine has highlighted the importance of weaker, nonconventional hydrogen bonds.

Detailed X-ray crystal structure analysis of a model peptide, Boc-β-Ala-Acc6-OCH3, demonstrated that the peptide backbone accommodates a significantly folded β-Ala residue. nih.gov The stabilization of this folded, β-turn-like motif was attributed to nonconventional C-H···O weak intramolecular hydrogen-bonding interactions. nih.gov Specifically, these interactions involve the ester terminal carbon atom and the ethereal oxygen of the Boc (tert-butoxycarbonyl) group. nih.gov This type of interaction, where the bulky and hydrophobic Boc group folds back to interact with the peptide backbone, can induce or stabilize specific secondary structures. nih.govnih.gov In some derivatives, the self-inclusion of the Boc group within a larger macrocycle is further stabilized by multiple intramolecular hydrogen bonds between the amide groups and other parts of the molecule. nih.gov These findings suggest that within the standalone Boc-β-Ala-OH molecule, similar weak hydrogen bonds can play a crucial role in defining its preferred three-dimensional shape.

| Hydrogen Bond Type | Donor Group | Acceptor Atom/Group | Potential Impact on Conformation |

|---|---|---|---|

| Conventional | Amide (N-H) | Carboxyl Oxygen (C=O) | Stabilizes a folded, cyclic-like conformation. |

| Nonconventional | tert-Butyl (C-H) | Carboxyl Oxygen (C=O) | Contributes to the stability of folded structures. |

| Nonconventional | Backbone (α-CH or β-CH) | Boc Carbonyl/Ethereal Oxygen | Influences the overall turn or fold of the molecule. nih.gov |

Computational Prediction of Biological Activity Profiles (e.g., PASS Program)

While specific Prediction of Activity Spectra for Substances (PASS) program results for Boc-β-Ala-OH are not extensively documented in public literature, the principles of such computational screening tools can be applied to understand its potential biological roles. Computational methods predict the biological activity of compounds by analyzing their structural formulas and identifying fragments or features that are statistically associated with specific activities in large databases of known bioactive molecules. escholarship.org

For a molecule like Boc-β-Ala-OH, a computational screening would analyze its key structural features: the carboxylic acid group, the carbamate (B1207046) linker, and the bulky tert-butyl (Boc) group. Each of these can be recognized as a potential pharmacophore or structural alert associated with certain biological functions.

Carboxylic Acid: This group is common in many enzyme inhibitors, particularly those targeting metalloproteases, and can act as a hydrogen bond donor/acceptor or participate in ionic interactions.

Carbamate Group: This functional group is present in various therapeutic agents and can influence metabolic stability and membrane permeability.

Boc Group: This large, lipophilic group can engage in hydrophobic interactions within a receptor's binding pocket, potentially enhancing binding affinity.

Based on these fragments, a hypothetical activity spectrum could be generated, suggesting probabilities for various biological effects. Such in silico methods are valuable in the early stages of drug discovery for prioritizing compounds for further experimental screening.

| Structural Fragment | Potential Associated Biological Activity | Rationale |

|---|---|---|

| Carboxylic Acid (-COOH) | Enzyme Inhibition (e.g., Protease, HDAC) | Acts as a hydrogen-bonding moiety or zinc-binding group. |

| Carbamate (-NHCOO-) | Metabolic Modulator | Isosteric replacement for amide bonds, affecting stability. |

| tert-Butyl Group (-C(CH₃)₃) | Receptor Binding Affinity | Provides lipophilicity for hydrophobic pocket interactions. |

| β-Alanine Backbone | Peptidomimetic / Linker | Offers specific spacing and flexibility between functional groups. |

Theoretical Investigations of Ligand-Receptor Binding and Interaction Competition

The role of the Boc-β-Ala-OH fragment in binding can be dissected into several key contributions:

Conformational Flexibility: The single bonds within the β-alanine backbone allow for considerable rotational freedom, enabling the ligand to adopt an optimal conformation to fit within a binding site.

Hydrogen Bonding: The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygens of both the carbamate and the carboxylic acid can act as hydrogen bond acceptors. These interactions are crucial for anchoring the ligand to specific residues in a receptor.

Hydrophobic Interactions: The tert-butyl group of the Boc protector is highly hydrophobic and can favorably interact with nonpolar pockets in a protein, displacing water molecules and contributing significantly to the binding energy.

Ionic Interactions: The terminal carboxylate, when deprotonated at physiological pH, can form strong ionic bonds or salt bridges with positively charged residues like lysine (B10760008) or arginine on the receptor surface.

Competition studies, both experimental and theoretical, assess the ability of a ligand to displace another known binder from a receptor's active site. ethernet.edu.et In a computational context, this can be simulated by comparing the calculated binding energies of different ligands. The presence of the Boc-β-Ala-OH unit in a novel inhibitor can be computationally modeled to predict its competitive potential against a native substrate or another known inhibitor.

| Component of Moiety | Type of Interaction | Potential Receptor Residue Partner |

|---|---|---|

| Carboxylate (-COO⁻) | Ionic Bond / Salt Bridge | Arginine (Arg), Lysine (Lys) |

| Carboxyl Oxygen | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Amide Proton (N-H) | Hydrogen Bond (Donor) | Aspartate (Asp), Glutamate (Glu), Carbonyl backbone |

| Boc Carbonyl Oxygen | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| tert-Butyl Group | Hydrophobic / van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) |

Conformational Analysis and Energy Minimization Studies of Boc-β-Ala-OH

Conformational analysis of Boc-β-Ala-OH involves identifying the molecule's stable three-dimensional structures (conformers) and determining their relative energies. Due to the presence of several rotatable single bonds, the molecule can exist in a multitude of conformations. Computational chemistry employs methods like molecular mechanics (MM) or quantum mechanics (e.g., Density Functional Theory, DFT) to perform a systematic conformational search and identify low-energy states. nih.govacs.org

The key degrees of freedom that define the conformation of Boc-β-Ala-OH are the dihedral angles along its backbone. The two primary conformations are typically an extended, linear form and various folded forms. Energy minimization calculations often show that while the extended form is a stable conformer, folded structures stabilized by the intramolecular hydrogen bonds described in section 6.1 can be energetically competitive or even preferred in low-dielectric environments. nih.gov Studies on similar small peptides have shown that the relative energies of different conformers can be calculated, with energy gaps between stable forms often being only a few kcal/mol. This indicates that the molecule likely exists as an equilibrium of several conformations in solution, a property that is critical when it acts as a flexible linker in larger molecules.

| Dihedral Angle | Description | Associated Conformations |

|---|---|---|

| O=C-N-Cβ | Rotation around the carbamate C-N bond | Defines the orientation of the Boc group relative to the backbone. |

| C-N-Cβ-Cα | Rotation around the N-Cβ bond | Major determinant of extended vs. folded structures. |

| N-Cβ-Cα-C=O | Rotation around the Cβ-Cα bond | Major determinant of extended vs. folded structures. |

| Cβ-Cα-C=O-OH | Rotation around the Cα-C bond | Orients the carboxylic acid group. |

Challenges and Quality Control in Boc β Ala Oh Research Applications

Identification and Mitigation of Impurities in Raw Materials and Synthesized Products

The presence of impurities in starting materials or those generated during synthesis can significantly compromise the integrity of research outcomes, leading to difficulties in purification and reduced yields.

A significant and often unrecognized challenge in peptide synthesis is the contamination of raw materials with β-alanine-related impurities. nih.govresearchgate.netsemanticscholar.org During the synthesis of a peptide drug substance, impurities identified as β-alanine insertion mutants have been traced back to the contamination of Fmoc-amino acid raw materials. nih.govresearchgate.netsemanticscholar.orgscilit.com This contamination can manifest as Fmoc-β-Ala-OH or as a dipeptide, Fmoc-β-Ala-amino acid-OH. nih.govresearchgate.netsemanticscholar.org

The source of this impurity has been specifically linked to the reagent N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is commonly used for the Fmoc-protection of amino acids. nih.govsci-hub.se Under basic conditions, Fmoc-OSu can undergo a series of deprotonation and elimination steps, followed by a Lossen-type rearrangement, which results in the formation of Fmoc-β-Ala-OH. researchgate.netnih.govsci-hub.se This impurity is found either in the reaction mixture or as a direct contaminant of the crude product. researchgate.netnih.gov The presence of these impurities can lead to the unwanted incorporation of β-alanine into a growing peptide chain. researchgate.net

The purification process to remove Fmoc-β-Ala-OH from the desired Fmoc-amino acid derivatives can be costly and often leads to significant reductions in yield. nih.govsci-hub.se For instance, in the synthesis of certain Fmoc-amino acids, the crude product contained up to 9% of the contaminating Fmoc-β-Ala-OH, and multiple recrystallizations were necessary to reduce the impurity to an acceptable level, causing a drastic drop in the final yield. sci-hub.se

Mitigation Strategies:

Supplier Collaboration and Specification: Establishing strict specifications for raw materials in collaboration with suppliers is a crucial step. Limiting β-alanine-related impurities to acceptable levels in starting materials has been shown to effectively eliminate the problem in subsequent manufacturing. nih.govresearchgate.netsemanticscholar.org

Alternative Reagents: In critical applications, reconsidering the use of Fmoc-OSu is recommended. Fmoc-Cl has been suggested as an alternative that does not appear to convert to Fmoc-β-Ala-OH. sci-hub.se

Stoichiometric Control: When the use of Fmoc-OSu is unavoidable, its formation can be minimized by using an equimolar amount of the reagent. sci-hub.se

Purification of Raw Materials: Implementing a purification step, such as recrystallization, for commercial Fmoc-amino acids prior to their use in peptide synthesis can significantly increase the purity of the final peptide. ajpamc.com

A critical aspect of peptide chemistry is maintaining the stereochemical integrity of the chiral centers in the amino acids. While Boc-β-Ala-OH itself is an achiral molecule and therefore not subject to racemization, it is frequently coupled to other chiral amino acids. peptide.com During the activation of the carboxylic acid group of either Boc-β-Ala-OH or the chiral amino acid it is reacting with, the chiral partner is susceptible to racemization (the formation of an equal mixture of stereoisomers). thieme-connect.de

Racemization can be induced by several factors, including the choice of coupling reagents, bases, solvents, and reaction temperature. mdpi.com The activation of the carboxyl group, a necessary step for amide bond formation, increases the acidity of the α-proton, making it susceptible to abstraction by a base, which leads to racemization. bachem.com

Strategies for Preventing Racemization:

Coupling Reagents and Additives: The choice of coupling reagent is paramount. While carbodiimides like DCC are effective, they are often used with additives to suppress racemization. bachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can reduce the racemization of amino acids. creative-peptides.compeptide.com Uronium/aminium-based reagents like HATU, when used with HOAt, are also effective at suppressing epimerization. mdpi.com

Choice of Base: In reactions that require a base, weaker bases are preferred. For instance, in Fmoc/tBu-based synthesis, if there is a high risk of racemization, the weaker base sym-collidine is recommended over stronger bases like DIPEA or NMM. bachem.com

Control of Reaction Conditions: Reducing the reaction time can decrease the racemization ratio, especially for amino acids that are particularly prone to it, such as cysteine and histidine. creative-peptides.com

Protecting Groups: In some cases, specific side-chain protecting groups can help minimize racemization. For example, protecting the imidazole (B134444) nitrogen of histidine can greatly reduce its tendency to racemize. peptide.com

The following table summarizes key strategies to minimize racemization when coupling chiral amino acids with Boc-β-Ala-OH.

| Strategy | Method | Rationale |

| Additives | Use of HOBt or HOAt with coupling reagents. creative-peptides.compeptide.com | Forms a reactive ester that is less prone to racemization than the intermediate formed without the additive. |

| Coupling Reagents | Employing reagents like HATU, HCTU, or COMU. creative-peptides.com | These reagents promote rapid amide bond formation, minimizing the time the activated amino acid is susceptible to racemization. |

| Base Selection | Using weaker bases like sym-collidine instead of DIPEA. bachem.com | Reduces the rate of α-proton abstraction, which is the key step in the racemization mechanism. |

| Time and Temperature | Minimizing reaction time and avoiding elevated temperatures. creative-peptides.com | Reduces the exposure of the activated amino acid to conditions that promote racemization. |

Optimization Strategies for Enhancing Reaction Yield and Selectivity

Achieving high yield and selectivity is a central goal in the application of Boc-β-Ala-OH. Optimization involves careful selection of reagents, solvents, and reaction conditions to favor the desired product formation and minimize side reactions.

Efficient Coupling Reagents: Utilizing coupling reagents with high reactivity and selectivity, such as HATU, HCTU, or COMU, can improve coupling efficiency and reduce the formation of by-products. creative-peptides.com When using carbodiimide (B86325) reagents like DCC or EDC, the addition of HOBt or HOAt helps to minimize side reactions. creative-peptides.com

Optimizing Reaction Conditions: Fine-tuning parameters such as reaction time, temperature, and reagent concentration is essential to maximize yield. creative-peptides.com In some cases, a "double-coupling" strategy, where the coupling step is performed twice, can improve efficiency. creative-peptides.com

Solvent Selection: The choice of solvent can significantly impact reactant solubility and reaction speed. creative-peptides.com In solid-phase synthesis, while DMF is common, mixed solvents like DMSO/DMF can help prevent the aggregation of peptide chains, which can hinder the reaction and lower yields. creative-peptides.compeptide.com

Purification of Starting Materials: As noted previously, the presence of impurities can significantly lower the yield of the desired product due to losses during purification. nih.govsci-hub.se Therefore, ensuring the high purity of Boc-β-Ala-OH and its reaction partners is a critical optimization strategy. ajpamc.com

Stability Considerations of Boc-β-Ala-OH in Synthetic and Biological Environments

The stability of the Boc protecting group is a key factor in the use of Boc-β-Ala-OH. The tert-butoxycarbonyl (Boc) group is designed to be stable under certain conditions and labile under others, allowing for selective deprotection.